molecular formula C12H14F2N2O B1464419 1-(2,4-Difluorobenzoyl)piperidin-3-amine CAS No. 1291555-65-1

1-(2,4-Difluorobenzoyl)piperidin-3-amine

Cat. No. B1464419
CAS RN: 1291555-65-1
M. Wt: 240.25 g/mol
InChI Key: VKWAJRLPBAWEDZ-UHFFFAOYSA-N
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Description

“1-(2,4-Difluorobenzoyl)piperidin-3-amine” is a chemical compound with the molecular formula C12H14F2N2O and a molecular weight of 240.25 g/mol .


Synthesis Analysis

The synthesis of piperidinones, which are precursors to the piperidine ring, has been a subject of interest due to their unique biochemical properties . A recent study discusses an organophotocatalysed strategy for the synthesis of 2-piperidinones in one step . This method uses easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .


Molecular Structure Analysis

The molecular structure of “1-(2,4-Difluorobenzoyl)piperidin-3-amine” consists of a piperidine ring attached to a benzoyl group with two fluorine atoms at the 2nd and 4th positions .


Chemical Reactions Analysis

Piperidine derivatives, including “1-(2,4-Difluorobenzoyl)piperidin-3-amine”, are key components in many pharmaceuticals and natural products . They are synthesized through various reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2,4-Difluorobenzoyl)piperidin-3-amine” include a molecular weight of 240.25 g/mol . More detailed properties were not found in the search results.

Scientific Research Applications

Drug Design and Development

1-(2,4-Difluorobenzoyl)piperidin-3-amine: is a valuable intermediate in medicinal chemistry. Its piperidine core is a common motif in pharmaceuticals due to its bioactive properties. Researchers utilize this compound in the synthesis of potential therapeutic agents, particularly for targeting neurological disorders where piperidine derivatives show promise due to their ability to cross the blood-brain barrier .

Synthesis of Piperidine Alkaloids

Piperidine alkaloids are a class of naturally occurring organic compounds with diverse pharmacological activities. The difluorobenzoyl group in 1-(2,4-Difluorobenzoyl)piperidin-3-amine can act as a precursor in the total synthesis of complex piperidine alkaloids, which are found in many medicinal plants and are known for their analgesic and stimulant effects .

Catalyst Development

This compound can be used in the development of novel catalysts for organic synthesis. The amine group in 1-(2,4-Difluorobenzoyl)piperidin-3-amine can be functionalized to create ligands, which can then be complexed with metals to catalyze various organic reactions, including asymmetric synthesis, which is crucial for producing enantiomerically pure pharmaceuticals .

Material Science

In material science, 1-(2,4-Difluorobenzoyl)piperidin-3-amine can be employed to modify the surface properties of materials. Its incorporation into polymers can lead to materials with unique characteristics such as enhanced thermal stability, electrical conductivity, and chemical resistance, which are valuable in electronics and coatings .

Biological Probes

The compound’s structure allows for its use as a biological probe. By attaching fluorescent groups to 1-(2,4-Difluorobenzoyl)piperidin-3-amine , researchers can create probes that bind to specific proteins or DNA sequences, enabling the study of biological processes at the molecular level .

Peptide Coupling Reactions

1-(2,4-Difluorobenzoyl)piperidin-3-amine: can be utilized in peptide coupling reactions as an amine component. This application is particularly useful in the synthesis of peptides and proteins with modified backbones, which have implications in drug discovery and the development of novel biomaterials .

Agrochemical Research

In agrochemical research, derivatives of 1-(2,4-Difluorobenzoyl)piperidin-3-amine can be explored for their potential as novel pesticides or herbicides. The piperidine moiety is a common feature in many agrochemicals due to its ability to interact with biological targets in pests and weeds .

Imaging Agents

Lastly, 1-(2,4-Difluorobenzoyl)piperidin-3-amine can be a precursor for the synthesis of imaging agents used in medical diagnostics. By conjugating it with radioisotopes or other imaging moieties, it can be used to create contrast agents for MRI, PET, or CT scans, aiding in the visualization of internal biological structures .

Mechanism of Action

Future Directions

Piperidine derivatives, including “1-(2,4-Difluorobenzoyl)piperidin-3-amine”, continue to be a significant area of research due to their wide range of biological activities and their prevalence in pharmaceuticals . Future research will likely focus on developing more efficient synthesis methods and exploring new therapeutic applications .

properties

IUPAC Name

(3-aminopiperidin-1-yl)-(2,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O/c13-8-3-4-10(11(14)6-8)12(17)16-5-1-2-9(15)7-16/h3-4,6,9H,1-2,5,7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWAJRLPBAWEDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorobenzoyl)piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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